molecular formula C24H31ClN2O3 B15292861 Bepotastine Isopropyl Ester

Bepotastine Isopropyl Ester

Cat. No.: B15292861
M. Wt: 431.0 g/mol
InChI Key: YBHIDMQYSOTASW-DEOSSOPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bepotastine Isopropyl Ester involves several steps. One common method includes the reaction of (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine with a 4-halobutanoic acid isopropyl ester in the presence of a base. This reaction produces (RS)-Bepotastine Isopropyl Ester, which is then subjected to further purification steps to achieve high optical purity .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalytic approaches. Engineered alcohol dehydrogenases with increased hydrophobicity are used to synthesize key intermediates with high enantiomeric excess. Reaction conditions such as pH, temperature, and buffer composition are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bepotastine Isopropyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction is often employed to reduce ketones or aldehydes to alcohols.

    Substitution: Commonly used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bepotastine Isopropyl Ester has a wide range of applications in scientific research:

Mechanism of Action

Bepotastine Isopropyl Ester exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents the binding of histamine, thereby reducing allergic symptoms such as itching and inflammation. Additionally, it stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Another second-generation antihistamine with similar H1 receptor antagonistic properties.

    Loratadine: Known for its non-sedating effects and long duration of action.

    Fexofenadine: Offers similar benefits but with a different pharmacokinetic profile.

Uniqueness

Bepotastine Isopropyl Ester is unique due to its high selectivity for H1 receptors and its ability to stabilize mast cells. This makes it particularly effective in treating allergic conditions with minimal side effects compared to other antihistamines .

Properties

Molecular Formula

C24H31ClN2O3

Molecular Weight

431.0 g/mol

IUPAC Name

propan-2-yl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate

InChI

InChI=1S/C24H31ClN2O3/c1-18(2)29-23(28)7-5-15-27-16-12-21(13-17-27)30-24(22-6-3-4-14-26-22)19-8-10-20(25)11-9-19/h3-4,6,8-11,14,18,21,24H,5,7,12-13,15-17H2,1-2H3/t24-/m0/s1

InChI Key

YBHIDMQYSOTASW-DEOSSOPVSA-N

Isomeric SMILES

CC(C)OC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3

Canonical SMILES

CC(C)OC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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